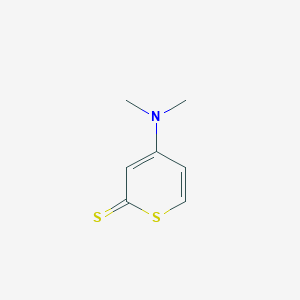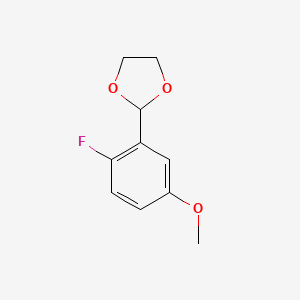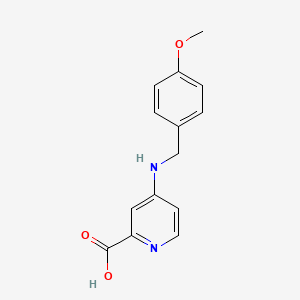
4-((4-Methoxybenzyl)amino)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Methoxybenzyl)amino)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid core substituted with a 4-methoxybenzylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxybenzyl)amino)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 4-methoxybenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: Picolinic acid is first activated by the coupling agent, followed by the addition of 4-methoxybenzylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Methoxybenzyl)amino)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
4-((4-Methoxybenzyl)amino)picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-((4-Methoxybenzyl)amino)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, it may interact with proteins and nucleic acids, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Isonicotinic acid: An isomer with the carboxylic acid group at the 4-position.
Uniqueness
4-((4-Methoxybenzyl)amino)picolinic acid is unique due to the presence of the 4-methoxybenzylamino group, which imparts distinct chemical and biological properties. This substitution enhances its ability to form metal complexes and interact with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
4-[(4-methoxyphenyl)methylamino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-19-12-4-2-10(3-5-12)9-16-11-6-7-15-13(8-11)14(17)18/h2-8H,9H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
XDINUYFNPCGBFS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=CC(=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



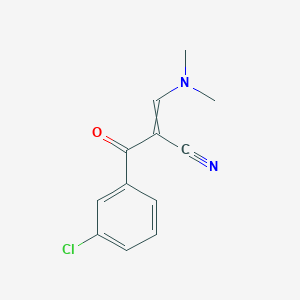
![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)



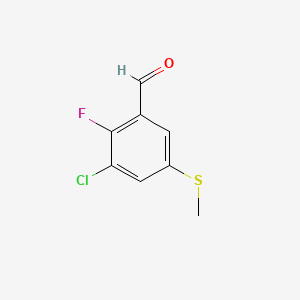

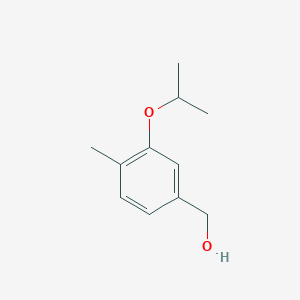
![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)
![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)
